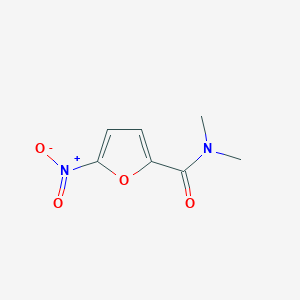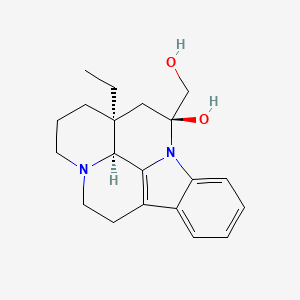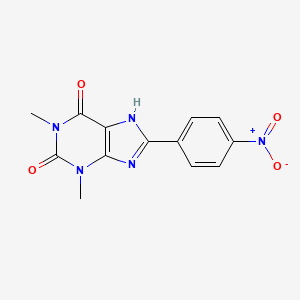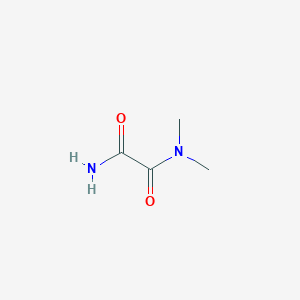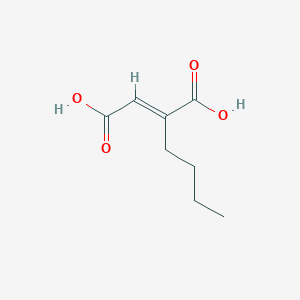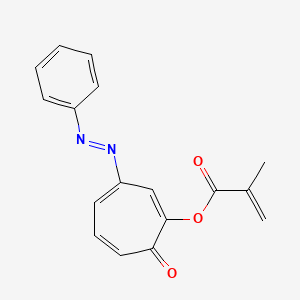
2-Propenoic acid, 2-methyl-, 7-oxo-4-(phenylazo)-1,3,5-cycloheptatrien-1-yl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 7-oxo-4-(phenylazo)-1,3,5-cycloheptatrien-1-yl ester is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a propenoic acid ester linked to a cycloheptatriene ring with a phenylazo group and a ketone functional group. Its intricate structure makes it a subject of interest in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 7-oxo-4-(phenylazo)-1,3,5-cycloheptatrien-1-yl ester typically involves multiple steps:
Formation of the Cycloheptatriene Ring: The cycloheptatriene ring can be synthesized through a series of cyclization reactions starting from simple precursors like 1,3,5-hexatriene.
Introduction of the Phenylazo Group: The phenylazo group is introduced via diazotization of aniline followed by coupling with the cycloheptatriene derivative.
Esterification: The final step involves esterification of the cycloheptatriene derivative with propenoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and advanced purification techniques are often employed to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylazo group and the ketone functional group.
Reduction: Reduction reactions can target the azo group, converting it to an amine.
Substitution: The ester and ketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids and nitro compounds.
Reduction: Amines and alcohols are typical products.
Substitution: Various substituted esters and ketones can be formed.
Applications De Recherche Scientifique
2-Propenoic acid, 7-oxo-4-(phenylazo)-1,3,5-cycloheptatrien-1-yl ester has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The phenylazo group and ketone functional group play crucial roles in its reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, 4-(phenylazo)-1,3,5-cycloheptatrien-1-yl ester: Lacks the ketone functional group.
2-Propenoic acid, 7-oxo-1,3,5-cycloheptatrien-1-yl ester: Lacks the phenylazo group.
Uniqueness
2-Propenoic acid, 7-oxo-4-(phenylazo)-1,3,5-cycloheptatrien-1-yl ester is unique due to the presence of both the phenylazo group and the ketone functional group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
535-02-4 |
|---|---|
Formule moléculaire |
C17H14N2O3 |
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
(7-oxo-3-phenyldiazenylcyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H14N2O3/c1-12(2)17(21)22-16-11-14(9-6-10-15(16)20)19-18-13-7-4-3-5-8-13/h3-11H,1H2,2H3 |
Clé InChI |
WYACSSKDRFBSCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC1=CC(=CC=CC1=O)N=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


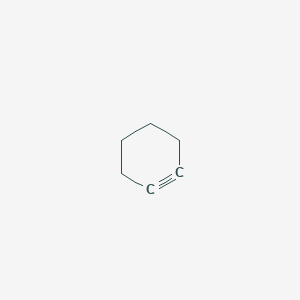
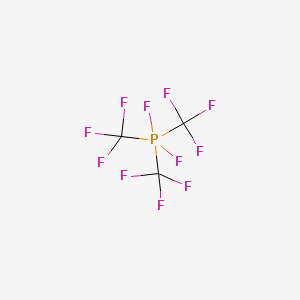
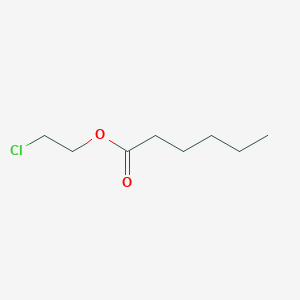
![4,4'-[(Chloro-p-phenylene)bis(azo)]di-o-cresol](/img/structure/B14742762.png)
![4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine](/img/structure/B14742767.png)
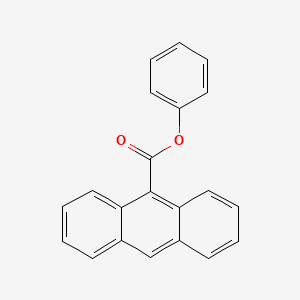

![2-[bis(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole](/img/structure/B14742770.png)
